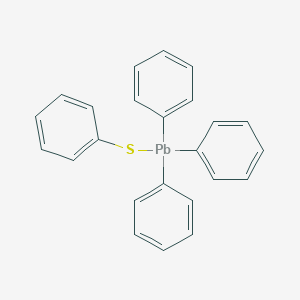
Triphenyl(phenylthio)plumbane
Beschreibung
Triphenyl(phenylthio)plumbane (CAS: 15590-77-9) is an organolead compound with the molecular formula C24H20PbS. Structurally, it consists of a central lead atom bonded to three phenyl groups (C6H5) and one phenylthio group (S-C6H5). The phenylthio substituent introduces sulfur into the coordination sphere of lead, influencing its electronic and steric properties. This compound is part of a broader class of plumbanes, which are studied for their applications in organic synthesis, catalysis, and materials science . Its stability and reactivity are modulated by the electron-withdrawing nature of the sulfur atom and the steric bulk of the aromatic substituents.
Eigenschaften
CAS-Nummer |
15590-77-9 |
|---|---|
Molekularformel |
C24H20PbS |
Molekulargewicht |
548 g/mol |
IUPAC-Name |
triphenyl(phenylsulfanyl)plumbane |
InChI |
InChI=1S/C6H6S.3C6H5.Pb/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5,7H;3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
BQBUWUDGISVYKZ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
15590-77-9 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Organolead compounds exhibit diverse properties depending on their substituents. Below is a detailed comparison of Triphenyl(phenylthio)plumbane with structurally analogous plumbanes, focusing on substituent effects, physical properties, and reactivity.
Structural Analogs and Substituent Effects
Key Research Findings
Electronic Effects :
- The phenylthio group in this compound creates a more electron-deficient lead center compared to alkylthio analogs (e.g., Triphenyl(propylsulfanyl)plumbane), making it less reactive toward nucleophiles but more stable under oxidative conditions .
- Chlorine substitution in (4-Chlorophenyl)sulfanyl-triphenylplumbane further increases electrophilicity, enabling its use in aryl-aryl coupling reactions .
Steric and Solubility Trends :
- Bulky aryl groups (e.g., phenyl) reduce solubility in polar solvents but improve thermal stability. For example, this compound decomposes at ~250°C, whereas Trimethyl(trifluoromethyl)plumbane decomposes below 150°C .
- Alkylthio derivatives (e.g., Triphenyl(propylsulfanyl)plumbane) exhibit higher solubility in hydrocarbons, advantageous for solution-phase applications .
Spectroscopic Properties :
- <sup>207</sup>Pb NMR studies reveal that electron-withdrawing substituents (e.g., CF3, phenylthio) cause significant deshielding of the lead nucleus, with chemical shifts ranging from 2500–3500 ppm for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


